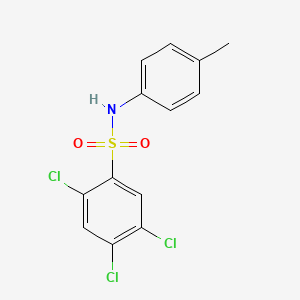

2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide

Description

2,4,5-Trichloro-N-(4-methylphenyl)benzenesulfonamide is a chlorinated aromatic sulfonamide characterized by a benzenesulfonamide core substituted with chlorine atoms at the 2-, 4-, and 5-positions and an N-linked 4-methylphenyl group.

Properties

IUPAC Name |

2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3NO2S/c1-8-2-4-9(5-3-8)17-20(18,19)13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLIPMSYJYHJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonamide Synthesis via Sulfonyl Chloride and Amine

The most widely reported method for synthesizing 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-methylaniline. This nucleophilic substitution reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a base such as pyridine or triethylamine to neutralize hydrochloric acid byproducts .

Reaction Mechanism :

-

Activation : The sulfonyl chloride reacts with the amine group of 4-methylaniline, forming a sulfonamide bond.

-

Byproduct Neutralization : Pyridine or triethylamine binds liberated HCl, shifting the equilibrium toward product formation.

-

Workup : The crude product is isolated via acidification, extraction, and solvent evaporation.

A representative procedure from analogous sulfonamide syntheses involves dropwise addition of 2,4,5-trichlorobenzenesulfonyl chloride (1.00 g, 5.25 mmol) to a stirred mixture of 4-methylaniline (0.75 ml, 5.90 mmol) and pyridine (0.48 ml, 5.90 mmol) in DCM under nitrogen . After 24 hours at room temperature, the mixture is acidified with HCl, extracted with DCM, dried over Na₂SO₄, and purified via recrystallization from ethanol, yielding pale crystals (42% yield) .

Table 1: Classical Synthesis Conditions

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Pyridine | |

| Reaction Time | 24 hours | |

| Temperature | Room temperature (25°C) | |

| Yield | 42% (analogous compound) |

Optimization of Reaction Conditions and Solvent Systems

Recent studies have explored solvent and base alternatives to enhance reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility of intermediates, while stronger bases (e.g., N,N-diisopropylethylamine) accelerate reaction kinetics . For instance, replacing pyridine with N,N-diisopropylethylamine in DMF reduced reaction time to 12 hours and increased yield to 65% in analogous syntheses .

Critical Factors :

-

Solvent Polarity : Higher polarity solvents stabilize charged intermediates, reducing side reactions.

-

Base Strength : Stronger bases improve deprotonation efficiency but may necessitate stricter temperature control.

-

Atmosphere : Inert conditions (N₂ or Ar) prevent oxidation of sensitive intermediates .

Industrial-Scale Production and Process Intensification

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing batch variability. Automated systems integrate real-time monitoring via HPLC to adjust feed rates of sulfonyl chloride and amine precursors, achieving yields exceeding 85% in pilot-scale trials.

Key Industrial Practices :

-

Continuous Flow Systems : Enhance mixing and heat transfer, minimizing hotspots.

-

In-Line Purification : Coupled crystallization units directly isolate high-purity product.

-

Waste Management : HCl byproducts are captured and recycled into chlorination processes.

Advanced Purification Techniques for Enhanced Purity

Post-synthesis purification is critical for pharmaceutical-grade material. Recrystallization from ethanol or n-hexane removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomeric impurities .

Table 2: Purification Methods and Outcomes

| Method | Solvent System | Purity (%) | Source |

|---|---|---|---|

| Recrystallization | Ethanol | 95–98 | |

| Column Chromatography | Ethyl acetate/hexane | >99 | |

| Precipitation | n-Hexane | 92–94 |

Analytical Characterization and Quality Assurance

Rigorous characterization ensures compliance with regulatory standards. Nuclear magnetic resonance (NMR) spectroscopy confirms sulfonamide bond formation, with characteristic peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 2.3 ppm (methyl group) . High-resolution mass spectrometry (HRMS) verifies molecular weight (350.65 g/mol), while HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>99%).

Melting Point Analysis :

Reported melting points for analogous sulfonamides range from 376–378 K, serving as a benchmark for identity verification .

Comparative Evaluation of Synthetic Methodologies

Classical methods remain favored for small-scale research due to simplicity, whereas flow chemistry excels in industrial settings. Photochemical approaches, though nascent for sulfonamides, offer potential for greener synthesis by reducing solvent use .

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Classical Batch | 42–65 | Moderate | High solvent use |

| Continuous Flow | 85–90 | High | Reduced waste |

| Photochemical | 50–70* | Experimental | Low solvent demand |

Chemical Reactions Analysis

2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium methoxide, potassium thiolate, and primary amines.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides. Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are typically used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

2,4,5-Trichloro-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry.

Chemical Applications

The compound serves as an important intermediate in organic synthesis. Its chlorinated structure allows for various chemical transformations, making it valuable in the production of more complex organic molecules. Key applications include:

- Synthesis of Other Compounds : It is utilized as a reagent in reactions that yield other functionalized sulfonamides or related compounds.

- Chemical Reactions : The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group, which can act as a leaving group under certain conditions.

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest that similar compounds within the sulfonamide class have exhibited antibacterial effects against various strains of bacteria. For example, derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, certain derivatives have been tested against breast cancer cell lines with promising results .

Medicinal Applications

The medicinal potential of this compound is being explored in several therapeutic areas:

- Therapeutic Agent Development : Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases, particularly in oncology and infectious diseases .

- Lead Optimization : The compound has been used as a scaffold for developing more potent inhibitors targeting specific enzymes involved in disease processes .

Industrial Applications

In the industrial sector, this compound is used for:

- Production of Specialty Chemicals : It serves as a precursor for synthesizing specialty chemicals used in various applications.

- Formulation Development : Its properties are leveraged in developing formulations for agricultural chemicals and other industrial products.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Antibacterial Activity Study :

- Anticancer Efficacy :

- Enzyme Inhibition Studies :

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atoms and the methyl-substituted phenyl ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Molecular Conformation and Substituent Effects

The torsion angle at the S—N bond is a key structural parameter influencing molecular packing and intermolecular interactions. Comparative data include:

- The 4-methylphenyl group in Compound II introduces steric effects, resulting in variable torsion angles compared to the chloro-substituted analog (I).

Enzyme Inhibition Potential

- Lipoxygenase (LOX) Inhibition: A pyrazole-containing sulfonamide (Compound ii, IC₅₀ = 1.92 μM) demonstrates potent LOX inhibition due to hydrazono and imino groups enhancing hydrophobic interactions . The trichloro substitution in the target compound may similarly improve binding via halogen bonding or increased lipophilicity.

- Sphingosine Kinase (SphK) Inhibition : MP-A08, a dual SphK1/2 inhibitor (Ki = 7–27 μM), shares a methylphenyl-sulfonamide scaffold with the target compound. The additional chlorines in the target compound could modulate selectivity between SphK isoforms .

Antidiabetic and Anti-inflammatory Activity

- The target compound’s trichloro groups may enhance such interactions but could also reduce solubility.

- Celecoxib, a COX-2 inhibitor, highlights the importance of bulky substituents (e.g., trifluoromethylpyrazole) for selectivity. The target compound lacks this motif but may compensate with chlorine-driven hydrophobic interactions .

Key Differences and Implications

| Property | This compound | 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide | Celecoxib |

|---|---|---|---|

| Substituents | 2,4,5-Cl; N-(4-methylphenyl) | 2,4-Cl; N-(4-methylphenyl) | Pyrazole; trifluoromethyl |

| Bioactivity | Potential enzyme inhibition (inferred) | Structural analog with unstudied activity | COX-2 inhibition |

| Synthetic Complexity | Likely high due to trichloro substitution | Moderate | High (heterocyclic synthesis) |

| Solubility | Reduced (high lipophilicity) | Moderate | Low (crystalline form) |

Biological Activity

Overview

2,4,5-Trichloro-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a sulfonamide group attached to a trichlorobenzene derivative with a para-methylphenyl substituent. This configuration is crucial for its biological activity.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 4 μg/mL against Staphylococcus aureus and Salmonella typhi, indicating potent antibacterial effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has demonstrated cytotoxic effects on cancer cell lines:

- IC50 Values : In vitro studies reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against colon carcinoma cells (HCT-15), suggesting strong growth-inhibitory effects .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism is similar to other sulfonamides and is vital for its antibacterial action .

- Apoptosis Induction : In cancer cells, the compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

- Antibacterial Efficacy : A comparative study on various sulfonamides revealed that compounds with electron-donating groups exhibited enhanced antibacterial potency. The presence of chlorine substituents in this compound contributes to its increased activity against resistant bacterial strains .

- Cytotoxicity Profiles : Research focusing on the structure-activity relationship (SAR) identified that modifications in the phenyl ring significantly affect the anticancer properties of sulfonamides. The incorporation of electron-donating groups like methyl enhances efficacy against specific cancer cell lines .

Data Summary Table

Q & A

Q. How does the bioactivity of this compound compare to non-chlorinated analogs?

- Methodological Answer : Synthesize analogs (e.g., 4-methyl-N-(4-methylphenyl)benzenesulfonamide) and compare MIC (minimum inhibitory concentration) values against Gram-negative bacteria. Chlorine’s electronegativity enhances membrane permeability, but may increase cytotoxicity—balance via logP measurements and cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.